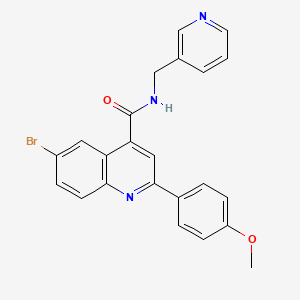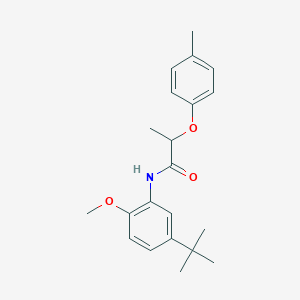![molecular formula C20H23NO4 B4277679 isopropyl 4-{[2-(3-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B4277679.png)
isopropyl 4-{[2-(3-methylphenoxy)propanoyl]amino}benzoate
説明
Isopropyl 4-{[2-(3-methylphenoxy)propanoyl]amino}benzoate, also known as IPPB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. IPPB is a member of the benzoate ester family, which has been shown to have a wide range of biological activities. In
科学的研究の応用
Tubulin Polymerization Inhibitors
- The study by Minegishi et al. (2015) focuses on compounds similar to isopropyl 4-{[2-(3-methylphenoxy)propanoyl]amino}benzoate, particularly indenopyrazoles, for their potential as tubulin polymerization inhibitors. These inhibitors can be promising in cancer therapy due to their ability to disrupt microtubule formation and induce cell cycle arrest in cancer cells (Minegishi et al., 2015).
Antimicrobial Activity
- Sabour et al. (2019) synthesized Thymol derivatives, including compounds structurally related to isopropyl 4-{[2-(3-methylphenoxy)propanoyl]amino}benzoate. Their research indicates enhanced antibacterial activity of these compounds against various bacterial strains (Sabour et al., 2019).
Antimycobacterial Properties
- Tengler et al. (2013) explored a series of substituted 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates, structurally akinto isopropyl 4-{[2-(3-methylphenoxy)propanoyl]amino}benzoate, for their antimycobacterial properties. These compounds showed higher activity against mycobacterial species than standard treatments, indicating their potential use in antimycobacterial therapies (Tengler et al., 2013).
Photoreactive Properties
- Research by Inoue et al. (1971) on the photo-irradiation of benzoyloxyphenazine in various solvents, including isopropyl benzoate, provides insights into the photoreactive properties of compounds related to isopropyl 4-{[2-(3-methylphenoxy)propanoyl]amino}benzoate. This study contributes to our understanding of the photodegradation and photoreactivity of similar compounds (Inoue et al., 1971).
Polymerization and Copolymerization
- The synthesis and copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates by Whelpley et al. (2022), which includes compounds similar to isopropyl 4-{[2-(3-methylphenoxy)propanoyl]amino}benzoate, explore their utility in creating novel polymer materials. This research contributes to the development of new materials with potential industrial applications (Whelpley et al., 2022).
Biological Evaluation for Cancer Therapy
- The study by Yang et al. (1999) on the synthesis of hyperbranched aromatic polyamides, including methyl 3,5-bis(4-aminophenoxy)benzoate, contributes to the development of new materials with potential applications in cancer therapy and drug delivery systems (Yang et al., 1999).
特性
IUPAC Name |
propan-2-yl 4-[2-(3-methylphenoxy)propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-13(2)24-20(23)16-8-10-17(11-9-16)21-19(22)15(4)25-18-7-5-6-14(3)12-18/h5-13,15H,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJPRGIGTBRGJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-{[(4-bromophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4277601.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methylbenzamide](/img/structure/B4277606.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-(3-nitrobenzoyl)piperazine](/img/structure/B4277609.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4277615.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4277622.png)

![dimethyl 2-{[(2,5-dimethylphenoxy)acetyl]amino}terephthalate](/img/structure/B4277648.png)
![4-chloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4277655.png)
![2-({[5-[(dimethylamino)carbonyl]-3-(isopropoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4277662.png)
![N-[4-(aminosulfonyl)benzyl]-2-(3-methylphenoxy)propanamide](/img/structure/B4277664.png)
![methyl 4,5-dimethoxy-2-{[2-(3-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B4277676.png)

![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]isonicotinamide](/img/structure/B4277685.png)
![2-chloro-N'-[2-(2-chlorophenoxy)propanoyl]benzohydrazide](/img/structure/B4277694.png)